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Abstract
YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated Ca²⁺

entry (SOCE) through the blockade of calcium release-activated calcium (CRAC) channels.

Emerging preclinical evidence suggests that YM-58483 possesses significant anti-cancer

properties across various malignancies. By disrupting intracellular calcium homeostasis, YM-
58483 influences critical cellular processes in cancer cells, including proliferation, apoptosis,

and invasion. This technical guide provides a comprehensive overview of preliminary studies

on YM-58483 in cancer cell lines, detailing its mechanism of action, experimental

methodologies, and summarizing key quantitative findings.

Introduction to YM-58483
YM-58483 is a pyrazole derivative that has been instrumental in elucidating the role of SOCE in

numerous physiological and pathological processes. In the context of oncology, the

dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer,

contributing to uncontrolled cell growth and survival. YM-58483's ability to specifically inhibit

ORAI1, the pore-forming subunit of the CRAC channel, makes it a valuable tool for

investigating the therapeutic potential of targeting SOCE in cancer.

Mechanism of Action in Cancer Cells

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1682358?utm_src=pdf-interest
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/product/b1682358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary mechanism of YM-58483 in cancer cells involves the inhibition of SOCE. This

disruption of calcium influx has been shown to trigger a cascade of downstream effects, most

notably the deactivation of the mTORC1 signaling pathway. This, in turn, leads to the

downregulation of the anti-apoptotic protein Mcl-1. The reduction of Mcl-1 levels sensitizes

cancer cells to apoptosis, particularly when used in combination with other therapeutic agents.

Data Summary: Anti-Cancer Effects of YM-58483
While extensive quantitative data across a wide range of cancer cell lines is still emerging,

preliminary studies have demonstrated the dose-dependent efficacy of YM-58483 in inhibiting

cancer cell proliferation and inducing apoptosis.

Cell Line Cancer Type
Effect of YM-
58483

Concentration Notes

IGROV1-R10
Ovarian

Carcinoma

Sensitizes to

ABT-737-induced

apoptosis

15 µM

Cells were

treated for 48

hours.[1]

OVCAR3
Ovarian

Carcinoma

Sensitizes to

ABT-737-induced

apoptosis

15 µM

Cells were

treated for 72

hours.[1]

SKOV3
Ovarian

Carcinoma

Sensitizes to

ABT-737-induced

apoptosis

20 µM

Cells were

treated for 72

hours.[1]

SK-Mel-2 Melanoma
Suppresses

proliferation
Dose-dependent

Specific IC50 not

provided.

C8161 Melanoma
Suppresses

proliferation
Dose-dependent

Specific IC50 not

provided.

SK-Mel-24 Melanoma
Suppresses

proliferation
Dose-dependent

Specific IC50 not

provided.

MD-MB-486 Breast Cancer Inhibits SOCE Dose-dependent
Specific IC50 not

provided.
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Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation

and viability.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of YM-58483 for the

desired duration (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Treat cells with YM-58483 alone or in combination with another apoptotic

inducer (e.g., ABT-737).

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and

Propidium Iodide (PI).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
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cells are in late apoptosis or necrosis.

Calcium Imaging
This method measures changes in intracellular calcium concentration in response to stimuli.

Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM) in a physiological buffer.

Baseline Measurement: Record the baseline fluorescence intensity before stimulation.

Stimulation: Induce store depletion using a SERCA inhibitor like thapsigargin in a calcium-

free medium.

Calcium Re-addition: Reintroduce calcium to the medium to measure SOCE. YM-58483 can

be added before or during this step to assess its inhibitory effect.

Image Acquisition and Analysis: Capture fluorescent images at regular intervals and quantify

the changes in fluorescence intensity, which correlate with intracellular calcium levels.

Western Blotting for Mcl-1 and mTORC1 Pathway
Proteins
This technique is used to detect changes in the expression levels of specific proteins.

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or

nitrocellulose).
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Immunoblotting: Block the membrane and then incubate it with primary antibodies specific

for Mcl-1, phospho-p70S6K, phospho-4E-BP1, and their total protein counterparts.

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme

(e.g., HRP) and detect the signal using a chemiluminescent substrate.

Glioblastoma Invasion Assay (Transwell Assay)
This assay measures the invasive capacity of cancer cells.

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement

membrane extract (e.g., Matrigel).

Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium, with or

without YM-58483.

Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower

chamber.

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

Cell Staining and Quantification: Remove non-invading cells from the upper surface of the

insert. Fix and stain the invading cells on the lower surface. Count the number of invading

cells under a microscope.

Visualizing Molecular Pathways and Experimental
Processes
Signaling Pathway of YM-58483 in Cancer Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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